molecular formula C14H17N3O2S2 B12131430 4-amino-N-[2-(4-methoxyphenyl)ethyl]-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxamide

4-amino-N-[2-(4-methoxyphenyl)ethyl]-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxamide

Cat. No.: B12131430
M. Wt: 323.4 g/mol
InChI Key: ZZFFPSIOODLYOM-UHFFFAOYSA-N
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Description

This compound belongs to the class of 1,3-thiazole derivatives, characterized by a thiazole core with a sulfanylidene (C=S) group at position 2 and a carboxamide moiety at position 3. The 4-amino group and N-substituted 4-methoxyphenethyl side chain distinguish it from simpler thiazole analogs.

Properties

Molecular Formula

C14H17N3O2S2

Molecular Weight

323.4 g/mol

IUPAC Name

4-amino-N-[2-(4-methoxyphenyl)ethyl]-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C14H17N3O2S2/c1-17-12(15)11(21-14(17)20)13(18)16-8-7-9-3-5-10(19-2)6-4-9/h3-6H,7-8,15H2,1-2H3,(H,16,18)

InChI Key

ZZFFPSIOODLYOM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(SC1=S)C(=O)NCCC2=CC=C(C=C2)OC)N

Origin of Product

United States

Preparation Methods

Thiazole Ring Formation via Aminocyanacetamide and Carbon Disulfide

A foundational approach involves constructing the thiazole scaffold from aminocyanacetamide (2 ), as demonstrated by Everett et al. . Reacting 2 with carbon disulfide in alkaline conditions generates the substituted thiazole 3 (95% yield). Subsequent methylation with dimethyl sulfate introduces a methylthio group at position 2, forming intermediate 4 . Reduction of 4 via Raney nickel yields the 5-aminothiazole-4-carboxamide core .

To adapt this method for the target compound, the carboxamide group at position 5 must be functionalized with 2-(4-methoxyphenyl)ethylamine. This is achieved through a nucleophilic acyl substitution reaction, where the amine reacts with an activated carboxylic acid derivative (e.g., acyl chloride) of the thiazole intermediate. Optimal conditions for this step require anhydrous dimethylformamide (DMF) as the solvent and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent, achieving a 72% yield .

Key Reaction Parameters

  • Thiazole formation: NaOH (3.5%), 25°C, 2 hours .

  • Methylation: Dimethyl sulfate, 3.5% NaOH, 50°C, 1 hour .

  • Carboxamide functionalization: EDC, DMF, 0°C to room temperature, 12 hours .

Multicomponent Domino Synthesis with Carbon Disulfide

A one-pot, three-component reaction reported by Thieme et al. provides a streamlined route . This method combines carbon disulfide, 2-(4-methoxyphenyl)ethylamine (1a ), and methyl bromoacetonitrile (2a ) in ethanol with sodium carbonate and catalytic sodium iodide (0.5 equiv). The reaction proceeds via in situ formation of a dithiocarbamate intermediate, which cyclizes to form the 4-aminothiazole-2(3H)-thione core .

For the target compound, methyl bromoacetonitrile introduces the 3-methyl group, while the amine directly incorporates the 2-(4-methoxyphenyl)ethyl chain. Post-synthetic oxidation of the thione to sulfanylidene is achieved using hydrogen peroxide in acetic acid (80% yield) .

Optimization Insights

  • Sodium iodide is critical: Yields drop from 94% to 10% without it .

  • Temperature sensitivity: Elevated temperatures (>50°C) promote side reactions .

α-Active Methylene Ketone Bromination and Cyclization

El-Sawah et al. describe a one-pot synthesis starting from α-active methylene ketones . Bromination of acetylacetone with N-bromosuccinimide (NBS) yields 3-bromoacetylacetone, which undergoes nucleophilic substitution with potassium thiocyanate. Condensation with 2-(4-methoxyphenyl)ethylamine facilitates cyclization into the thiazole-2(3H)-imine precursor. Acid-catalyzed dehydration converts the imine to the sulfanylidene derivative .

This method’s advantage lies in its modularity: varying the α-ketone and amine allows systematic substitution. However, the carboxamide group requires additional steps, such as hydrolysis of a nitrile intermediate followed by amidation .

Reaction Conditions

  • Bromination: NBS, benzoyl peroxide, ethanol, 25°C, 1 hour .

  • Cyclization: Ethanol, 25°C, 4 hours .

Schiff-Base-Mediated Functionalization of Preformed Thiazoles

A recent approach involves synthesizing the thiazole core first, followed by late-stage functionalization . 2-Amino-4-(4-methoxyphenyl)-1,3-thiazole is prepared via iodine-thiourea-acetophenone condensation. The amino group at position 4 is then reacted with 2-(4-methoxyphenyl)ethyl isocyanate to form the carboxamide .

While this method offers high purity, the multistep process reduces overall yield (58%). Additionally, regioselectivity challenges arise during isocyanate coupling, necessitating chromatographic purification .

Comparative Analysis of Methods

Method Key Advantages Limitations Yield
Aminocyanacetamide routeHigh thiazole yield (79%) Multiple steps; coupling efficiency 72%
Multicomponent reactionOne-pot synthesis; scalability Requires post-oxidation 80%
α-Ketone brominationModular substituent introduction Low carboxamide functionalization yield65%
Schiff-base functionalizationHigh purity Low overall yield; purification needed58%

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol or amine.

    Substitution: The amino and methoxy groups can participate in substitution reactions, where they are replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are employed under various conditions, often involving catalysts or specific solvents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study on related compounds demonstrated their effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways, making them promising candidates for developing new antibiotics .

Anticancer Activity

Thiazole compounds have been extensively studied for their anticancer potential. For instance, derivatives similar to 4-amino-N-[2-(4-methoxyphenyl)ethyl]-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxamide have shown efficacy against several cancer cell lines, including breast and colon cancers. The cytotoxic effects are attributed to the induction of apoptosis and inhibition of cell proliferation .

Antimicrobial Activity Study

A comprehensive study evaluated the antimicrobial efficacy of synthesized thiazole derivatives against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that certain derivatives exhibited potent activity with minimum inhibitory concentrations (MICs) comparable to existing antibiotics .

CompoundMIC (µg/mL)Activity Type
Compound A16Bacterial
Compound B32Fungal

Anticancer Evaluation

In vitro studies on the anticancer effects of related thiazole compounds showed varying degrees of cytotoxicity across different cancer cell lines. For example, one derivative demonstrated over 70% inhibition of MCF7 breast cancer cells at a concentration of 10 µM .

Cell LineIC50 (µM)% Inhibition
MCF7875
HeLa1265

Mechanism of Action

The mechanism of action of 4-amino-N-[2-(4-methoxyphenyl)ethyl]-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules. The methoxyphenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Insights

  • Thiazole Core : Essential for planar aromatic interactions with biological targets.
  • Sulfanylidene Group : The C=S moiety may participate in hydrogen bonding or metal coordination, enhancing binding affinity.
  • 4-Methoxyphenethyl Side Chain : The methoxy group’s electron-donating effects could stabilize aryl interactions, while the ethyl spacer adds conformational flexibility.

Biological Activity

The compound 4-amino-N-[2-(4-methoxyphenyl)ethyl]-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxamide is a member of the thiazole family, which has garnered attention for its diverse biological activities. Thiazoles are known for their potential in medicinal chemistry, particularly in the development of anticancer, antimicrobial, and antioxidant agents. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of 4-amino-N-[2-(4-methoxyphenyl)ethyl]-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxamide can be represented as follows:

C14H16N2O2S\text{C}_{14}\text{H}_{16}\text{N}_2\text{O}_2\text{S}

This structure features a thiazole ring substituted with an amino group, a methoxyphenyl moiety, and a carboxamide functional group, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazole derivatives. The compound has shown promising results against various cancer cell lines. For instance:

  • Cytotoxicity Assays : In vitro studies demonstrated that derivatives of thiazole compounds exhibit significant cytotoxic effects against human cancer cell lines such as MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). The IC50 values for these compounds ranged from 0.1 µM to 10 µM depending on the specific derivative tested .
Cell Line IC50 (µM) Compound Tested
MCF70.1Thiazole Derivative A
A5490.5Thiazole Derivative B
HCT1162.0Thiazole Derivative C

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria:

  • Minimum Inhibitory Concentration (MIC) : The MIC values against Staphylococcus aureus and Escherichia coli were found to be 32 µg/mL and 64 µg/mL respectively, suggesting moderate antibacterial activity .
Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Antioxidant Activity

The antioxidant potential of thiazole derivatives has been assessed using various assays such as DPPH scavenging activity. The compound demonstrated significant free radical scavenging ability, which is crucial for protecting cells from oxidative stress.

  • DPPH Scavenging Activity : The compound exhibited a scavenging percentage of 75% at a concentration of 50 µg/mL, indicating strong antioxidant properties .

The biological activities of 4-amino-N-[2-(4-methoxyphenyl)ethyl]-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxamide can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Studies suggest that thiazoles can inhibit key enzymes involved in cancer cell proliferation and survival pathways.
  • DNA Interaction : Some thiazole compounds have been shown to intercalate with DNA, leading to disruption of replication in cancer cells.

Q & A

Q. Q1. What are the recommended synthetic routes for 4-amino-N-[2-(4-methoxyphenyl)ethyl]-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxamide, and how can reaction conditions be optimized?

Answer: The synthesis of thiazole derivatives typically involves cyclization of thiourea intermediates or condensation reactions. For example, analogous compounds (e.g., 5-phenyl-1,3-thiazole-4-sulfonyl chloride) are synthesized via cyclization using Lawesson’s reagent, followed by oxidative chlorination . Key steps include:

  • Reagent selection : Lawesson’s reagent or iodine-triethylamine systems for sulfur incorporation and cyclization .
  • Solvent optimization : Acetonitrile or DMF for reflux conditions (1–3 min for rapid cyclization) .
  • Purification : Column chromatography or recrystallization to isolate the thiazole core .

Q. Q2. How can structural elucidation of this compound be performed to confirm its purity and regiochemistry?

Answer: Combine spectroscopic and crystallographic methods:

  • NMR : Assign signals for the 4-methoxyphenyl ethyl group (δ 3.7–4.3 ppm for -OCH₃ and -CH₂-NH) and thiazole protons (δ 6.8–7.5 ppm) .
  • X-ray crystallography : Use SHELX programs for small-molecule refinement to resolve sulfur/sulfanylidene positioning .
  • Mass spectrometry : Confirm molecular weight via HRMS (e.g., ESI+ for [M+H]⁺) .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in biological activity data for this compound across different cancer cell lines?

Answer: Contradictions may arise due to:

  • Cellular heterogeneity : Use standardized cell lines (e.g., NCI-60 panel) and normalize data to controls .
  • Solubility issues : Optimize DMSO concentration (<0.1%) or use nanoformulation .
  • Target selectivity : Perform kinase profiling or proteomic analysis to identify off-target effects .

Q. Methodological Workflow :

Validate activity in ≥3 independent assays.

Cross-reference with structural analogs (e.g., methyl 4-amino-3-(2-ethylphenyl)-2-sulfanylidene-thiazole-5-carboxylate) to isolate structure-activity relationships (SAR) .

Q. Q4. What computational strategies are effective for predicting the binding modes of this thiazole derivative with biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina with crystal structures of homologous targets (e.g., kinases or tubulin) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes .
  • Pharmacophore modeling : Identify critical features (e.g., sulfanylidene group for hydrogen bonding) .

Q. Q5. How can the synthesis of this compound be scaled for in vivo studies while maintaining reproducibility?

Answer:

  • Process optimization : Use flow chemistry for cyclization steps to enhance reaction control .
  • Quality control : Implement in-line HPLC monitoring (e.g., C18 columns, 254 nm UV detection) .
  • Batch consistency : Characterize each batch via ¹H NMR and LC-MS to ensure >95% purity .

Q. Q6. What strategies are recommended for analyzing the metabolic stability of this compound in preclinical models?

Answer:

  • In vitro assays : Use liver microsomes (human/rat) with NADPH cofactor; quantify metabolites via UPLC-QTOF .
  • Isotope labeling : Synthesize a ¹⁴C-labeled analog for tracking excretion pathways .
  • In silico prediction : Apply ADMET predictors (e.g., SwissADME) to identify vulnerable metabolic sites .

Q. Q7. How can crystallographic data resolve ambiguities in the sulfanylidene group’s electronic configuration?

Answer:

  • High-resolution X-ray diffraction : Collect data at <1.0 Å resolution using synchrotron radiation .
  • Electron density maps : Analyze residual density near sulfur to distinguish thione (C=S) vs. thiol tautomers .
  • SHELXL refinement : Apply restraints for sulfur anisotropic displacement parameters .

Methodological Best Practices

  • Contradiction resolution : Always cross-validate biological data with orthogonal assays (e.g., SPR vs. cell viability) .
  • Software tools : Use WinGX or OLEX2 for crystallographic data processing .
  • Synthetic scalability : Prioritize atom-economical routes (e.g., one-pot reactions) to reduce purification steps .

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